Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-
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Overview
Description
Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl- is an organic compound with a complex structure that includes an acetamide group, a phenyl group, and a methylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl- typically involves the reaction of N-phenylacetamide with 1-methylethoxy methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified using large-scale chromatography or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl- can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different chemical and biological properties.
Substitution: The methylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Substitution: Various substituted acetamide derivatives with different functional groups.
Scientific Research Applications
Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler compound with a similar acetamide group but lacking the phenyl and methylethoxy groups.
N-Phenylacetamide: Contains the phenyl group but lacks the methylethoxy group.
N-[(1-Methylethoxy)methyl]acetamide: Contains the methylethoxy group but lacks the phenyl group.
Uniqueness
Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl- is unique due to the presence of both the phenyl and methylethoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
387818-20-4 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-phenyl-N-(propan-2-yloxymethyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-10(2)15-9-13(11(3)14)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 |
InChI Key |
HLQHBJCLTSHLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCN(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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